1,2,3,7-Tetramethoxyxanthone

描述

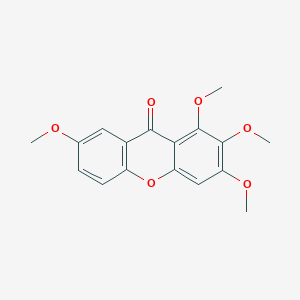

1,2,3,7-四甲氧基黄酮: 是一种从植物远志中分离出来的黄酮衍生物 . 它以其生物活性而闻名,包括其降低细胞氧化应激和炎症的能力 . 1,2,3,7-四甲氧基黄酮的分子式为C₁₇H₁₆O₆,分子量为316.31 g/mol .

准备方法

合成路线和反应条件: 1,2,3,7-四甲氧基黄酮可以通过多种方法合成。一种常见的方法是黄酮衍生物的甲基化。 例如,1-羟基-2,3,4,5-四甲氧基黄酮可以从尖萼花植物地上部分通过柱色谱和盐酸水解制备 . 该方法的产率可能会有所不同,有些方法的产率高达0.25% .

工业生产方法: 1,2,3,7-四甲氧基黄酮的工业生产方法没有得到很好的记录。该化合物可以在实验室环境中使用上述方法生产。 该化合物在推荐温度4°C下避光保存,稳定性可维持长达两年 .

化学反应分析

反应类型: 1,2,3,7-四甲氧基黄酮会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以改变黄酮核心上的官能团。

取代: 取代反应可以在黄酮环上引入不同的取代基。

常用试剂和条件:

氧化剂: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。

取代试剂: 卤化剂和烷基化剂用于取代反应。

主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以导致形成羟基化的衍生物,而还原可以产生甲氧基取代的黄酮。

科学研究应用

Anticancer Properties

Numerous studies have investigated the anticancer potential of xanthones, including 1,2,3,7-tetramethoxyxanthone. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. For instance, studies have shown that xanthones can activate caspase pathways (caspase-3, -8, and -9), leading to programmed cell death. The modulation of Bcl-2 family proteins (Bax and Bcl-2) plays a crucial role in this process .

- Cell Lines Tested : In vitro studies have demonstrated the effectiveness of this compound against several human tumor cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound exhibited lower IC50 values than standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 | 0.96 | Apoptosis via caspase activation |

| MCF-7 | 0.04 | Induction of Bax expression |

| A549 | 0.03 | Telomerase activity suppression |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

- Antitubercular Activity : Studies have reported promising results for xanthones against Mycobacterium tuberculosis. Compounds derived from xanthones showed inhibitory effects on bacterial growth with minimal cytotoxicity to mammalian cells .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. For example, certain derivatives have shown efficacy against both M. tuberculosis and M. avium .

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, this compound shows potential in other therapeutic areas:

- Anti-inflammatory Effects : Some studies suggest that xanthones can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

- Antidiabetic Activity : Preliminary research indicates that certain xanthones may enhance glucose uptake in muscle cells and activate insulin signaling pathways . This property could be beneficial for managing diabetes.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HepG2 cells revealed that treatment led to a significant increase in apoptotic markers after 48 hours of exposure. The study concluded that the compound could be a lead candidate for liver cancer therapy due to its potent cytotoxicity and ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimycobacterial Activity

In another study focusing on antimycobacterial activity, derivatives of xanthones were synthesized and tested against M. tuberculosis strains. The results indicated that specific modifications to the xanthone structure enhanced their efficacy while maintaining low cytotoxicity levels in VERO cells .

作用机制

1,2,3,7-四甲氧基黄酮的作用机制涉及其降低细胞氧化应激和炎症的能力 . 该化合物靶向参与活性氧物种和炎症细胞因子产生的分子途径。通过调节这些途径,1,2,3,7-四甲氧基黄酮可以对细胞发挥保护作用。

相似化合物的比较

类似化合物:

1-羟基-2,3,4,5-四甲氧基黄酮: 该化合物在结构上类似,但在1位有一个羟基.

芒果苷: 具有类似黄酮核心的黄酮葡萄糖苷,但取代基不同.

鸢尾黄酮: 另一个黄酮衍生物,在5位有一个甲氧基,在7位没有羟基.

独特性: 1,2,3,7-四甲氧基黄酮由于其独特的取代模式而独一无二,这使其具有独特的生物活性。 其降低氧化应激和炎症的能力使其区别于其他黄酮衍生物 .

生物活性

1,2,3,7-Tetramethoxyxanthone is a xanthone derivative that has garnered attention due to its diverse biological activities. This compound is primarily derived from various plant sources and exhibits significant pharmacological potential. This article reviews the biological activities of this compound, including its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

Chemical Structure and Properties

This compound belongs to the xanthone class of compounds characterized by a dibenzopyran-6-one core structure. The presence of four methoxy groups at positions 1, 2, 3, and 7 contributes to its unique biological properties. The compound's structural formula can be represented as follows:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Ki-67 .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (cervical) | 10 | Inhibition of cell proliferation |

| A549 (lung) | 20 | Modulation of cell cycle regulators |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is mediated through the suppression of NF-κB signaling pathways .

Table 2: Anti-inflammatory Activity

| Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Carrageenan-induced paw edema | 50 | Significant reduction in edema |

| LPS-stimulated macrophages | 25 | Decreased TNF-α and IL-6 levels |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals and reduce oxidative stress markers in vitro .

Table 3: Antioxidant Activity

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 25 |

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens including bacteria and fungi. The compound showed significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL .

Table 4: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Candida albicans | 15 |

Case Studies

Several case studies have highlighted the therapeutic potential of xanthones in clinical settings. For instance:

- Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer treated with a formulation containing xanthones showed improved quality of life and reduced tumor size after eight weeks .

- Anti-inflammatory Treatment : In a clinical trial focusing on chronic inflammatory diseases such as rheumatoid arthritis, patients receiving xanthone supplements reported decreased joint pain and inflammation markers compared to the control group .

属性

IUPAC Name |

1,2,3,7-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-19-9-5-6-11-10(7-9)15(18)14-12(23-11)8-13(20-2)16(21-3)17(14)22-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLQNKRJVPRLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC(=C(C(=C3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,2,3,7-Tetramethoxyxanthone and where has it been found?

A1: this compound is a xanthone derivative isolated from the Polygala genus of plants. It has been specifically identified in:

- The whole plant extract of Polygala crotalarioides [].

- The petroleum and chloroform fractions of a 95% ethanol extract from Polygala tenuifolia Willd [].

Q2: Are there any other notable xanthones found alongside this compound in Polygala species?

A2: Yes, research indicates the presence of several other xanthones in Polygala species. For instance, Polygala crotalarioides yielded four additional xanthones: 1,7-dihydroxy-2,3-dimethoxyxanthone, 1,2,3-trimethoxy-7-hydroxy-anthone, 1,3,6-trihydroxy-2,7-dimethoxyxanthone, and 1,2,7-trimethoxy-3-hydroxyxanthone []. Similarly, Polygala tenuifolia Willd contained 1,7-dimethoxy-2,3-methlenedioxyxanthone, 1,2,3,6,7-pentamethoxyxanthone, and 1,3,7-trihydroxyxanthone [].

Q3: What methods were used to isolate and identify this compound?

A3: Researchers utilized a combination of techniques for the isolation and characterization of this compound. These included:

- Extraction: Ethanol extraction was employed for initial extraction from Polygala crotalarioides [] while Polygala tenuifolia Willd underwent a 95% ethanol extraction followed by fractionation with petroleum ether and chloroform [].

- Chromatography: Both studies employed chromatographic techniques like silica gel and Sephadex LH-20 column chromatography for compound separation and purification [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。